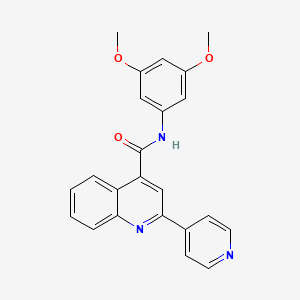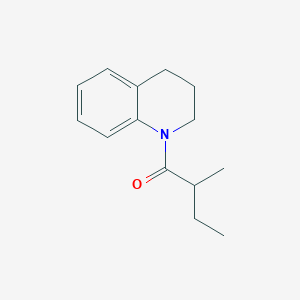
1,2,3,4-Tetrahydro-1-(2-methyl-1-oxobutyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydroquinoline with 2-methyl-1-butanone under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound may also interact with other cellular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolin-1(2H)-one: This compound shares a similar quinoline core structure and exhibits similar biological activities, including antimicrobial and anticancer properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Another quinoline derivative with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
The uniqueness of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other quinoline derivatives .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C14H19NO/c1-3-11(2)14(16)15-10-6-8-12-7-4-5-9-13(12)15/h4-5,7,9,11H,3,6,8,10H2,1-2H3 |
InChI Key |
WFUSQKFYTFTERO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11015227.png)
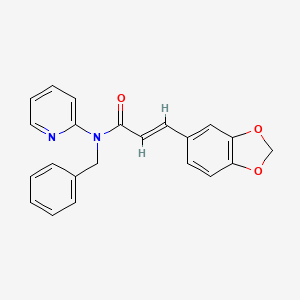
![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11015249.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015257.png)
![5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11015264.png)
![5-methoxy-1-methyl-N-{(2S)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11015265.png)
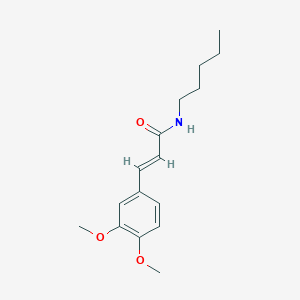
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B11015285.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11015290.png)
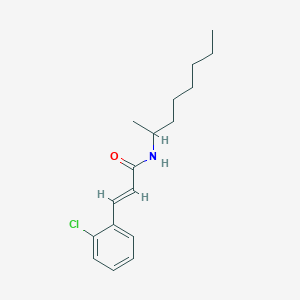
![2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015294.png)
